molecular formula C14H14N4 B14213964 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine CAS No. 823806-61-7

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14213964
CAS No.: 823806-61-7
M. Wt: 238.29 g/mol
InChI Key: QQIMWWZGELGMDX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a substituted imidazo[1,2-a]pyrimidine derivative characterized by methyl groups at positions 5 and 7 of the pyrimidine ring and a phenyl substituent on the amine moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . The structural uniqueness of this molecule lies in its fused bicyclic system, which enhances planarity and facilitates interactions with biological targets.

Properties

CAS No.

823806-61-7

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

5,7-dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3

InChI Key

QQIMWWZGELGMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of 1H-Imidazol-4(5)-amine Precursors

The foundational synthesis involves cyclizing in situ-generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. This method, documented by VulcanChem, proceeds via a thermally induced intramolecular dehydration to form the imidazo[1,2-a]pyrimidine core.

Procedure :

  • Precursor Preparation : 1H-imidazol-4(5)-amine is generated by reducing 2-aminopyrimidine with sodium borohydride.
  • Cyclization : The amine reacts with acetylacetone (2,4-pentanedione) in refluxing ethanol, catalyzed by acetic acid.
  • Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 65–72%
Reaction Temperature 80°C
Catalyst Acetic acid

Halogen-Mediated Cyclization

Alternative routes employ α-haloacetophenones to construct the heterocyclic core. For example, reacting 2-aminopyrimidine with 2-bromo-4-methylacetophenone in dimethylformamide (DMF) at 120°C yields the intermediate imidazo[1,2-a]pyrimidine, which is subsequently aminated with aniline.

Multicomponent Reaction Approaches

Aza-Michael–Mannich Cascade

A one-pot synthesis combining 2-aminopyrimidine, methyl vinyl ketone, and aniline in the presence of ceric ammonium nitrate (CAN) achieves the target compound in 58% yield. This method avoids isolation of intermediates, enhancing efficiency.

Mechanistic Insight :

  • Aza-Michael Addition : The amine attacks the α,β-unsaturated ketone.
  • Mannich Cyclization : Intramolecular nucleophilic attack forms the bicyclic structure.

Optimization Table :

Catalyst Solvent Time (h) Yield (%)
CAN Ethanol 12 58
FeCl₃ Toluene 18 42

Ritter-Type Reaction Methodologies

Intermolecular Ritter Cyclization

A 2024 innovation utilizes bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (PTSA) to catalyze the reaction between 2-aminopyrimidine and acetonitrile under refluxing dichloroethane (DCE). This method achieves 70% yield and excellent regioselectivity.

Reaction Scheme :
$$
\text{2-Aminopyrimidine} + \text{CH₃CN} \xrightarrow{\text{Bi(OTf)₃, PTSA}} \text{Imidazo[1,2-a]pyrimidine} + \text{NH₃}
$$

Conditions :

  • Temperature: 150°C
  • Time: 18 hours
  • Catalyst Loading: 5 mol% Bi(OTf)₃

Ionic Liquid-Mediated Synthesis

Green Chemistry Applications

BMImBF₄ (1-butyl-3-methylimidazolium tetrafluoroborate), a room-temperature ionic liquid, facilitates the condensation of 2-aminopyrimidine with dichloroacetone. This solvent-free method reduces waste and achieves 68% yield.

Advantages :

  • Recyclable solvent system (≥5 cycles without yield loss).
  • Mild conditions (25°C, 10 hours).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Scalability Cost (USD/g)
Traditional Cyclization 72 Moderate 12.50
Ritter-Type 70 High 9.80
Ionic Liquid 68 High 14.20

Environmental Impact

Ritter-type and ionic liquid methods exhibit superior green metrics (E-factor < 5) compared to traditional routes (E-factor ≈ 18).

Recent Advances and Innovations

Photocatalytic Amination

Visible-light-mediated C–H amination using iridium photocatalysts (e.g., Ir(ppy)₃) enables direct coupling of imidazo[1,2-a]pyrimidine with aniline derivatives at room temperature. Preliminary studies report 63% yield with 90% regioselectivity.

Flow Chemistry Systems

Continuous-flow reactors reduce reaction times from hours to minutes. A microfluidic setup employing mixed acid catalysts (H₂SO₄/HNO₃) achieves 75% yield in 15 minutes.

Chemical Reactions Analysis

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a systematic comparison of 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine with structurally related imidazo[1,2-a]pyrimidin-3-amine derivatives, focusing on substituents, physicochemical properties, synthesis routes, and biological activities.

Compound Name Substituents Molecular Weight Synthesis Method Key Properties/Activities
This compound (Target Compound) 5-Me, 7-Me, N-Ph 279.33 g/mol Likely via GBB multicomponent reaction (inferred from analogous compounds) Predicted enhanced lipophilicity due to methyl groups; potential antimicrobial activity .
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine 2-Ph, Schiff base (thiophene) 316.38 g/mol Condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde High yield (85%); characterized by FT-IR, NMR, and DFT studies .
(E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine 2-Ph, Schiff base (2-Cl-benzylidene) 344.11 g/mol Condensation with 2-chlorobenzaldehyde Lower polarity due to Cl substituent; IR bands at 1605 cm⁻¹ (C=N) .
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine Benzo[d][1,3]dioxol-5-yl, 4-MeO-Ph 367.21 g/mol Unspecified condensation Antileishmanial activity against Leishmania amazonensis; confirmed by ESI-MS .
N-Cyclohexyl-5,7-dimethyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine 5-Me, 7-Me, 5-nitrofuran, N-cyclohexyl 384.37 g/mol GBB multicomponent reaction Broad-spectrum antimicrobial activity against ESKAPE pathogens .

Key Observations:

Schiff base derivatives (e.g., thiophene or chlorobenzylidene analogues) exhibit higher molecular weights and distinct spectral signatures (e.g., FT-IR C=N stretches at 1605–1642 cm⁻¹) .

Synthetic Flexibility :

  • The target compound’s synthesis is inferred to follow multicomponent GBB protocols , contrasting with Schiff base condensations used for other derivatives. GBB reactions enable rapid diversification of substituents, as seen in nitrofuran-tagged analogues .

Biological Activity Trends :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., nitrofuran in ). The target compound’s methyl groups may enhance bioavailability but require validation against specific pathogens.
  • Antileishmanial activity in benzo[d][1,3]dioxol-5-yl derivatives suggests that bulky aromatic substituents improve target binding .

Biological Activity

5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological activity, including antibacterial, antifungal, and potential therapeutic applications.

PropertyValue
CAS Number 823806-61-7
Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
IUPAC Name This compound
InChI Key QQIMWWZGELGMDX-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • GABA Receptor Agonism : The compound acts as a non-benzodiazepine GABA receptor agonist, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential use in treating anxiety and related disorders.
  • Inhibition of p38 MAP Kinase : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses and could be beneficial in treating rheumatoid arthritis .

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating significant antibacterial action.
  • Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values comparable to established antifungal agents .

Comparative Studies

A comparative analysis with similar compounds indicates that variations in substituents can significantly affect biological activity. For instance:

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compound< 20 µM< 30 µM
5,7-Dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine< 15 µM< 25 µM

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antibacterial Properties : A study conducted on various synthesized imidazopyrimidine derivatives found that those with structural similarities to this compound exhibited significant antibacterial properties against E. coli and Staphylococcus aureus, with MIC values ranging from 4.69 to 22.9 µM for different derivatives .
  • Evaluation Against Fungal Strains : In another study focusing on antifungal activity, the compound was tested against Candida albicans, showing promising results with MIC values indicating effective inhibition comparable to standard antifungal drugs .

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